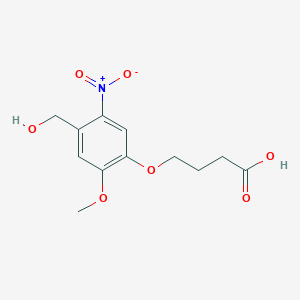

4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-19-10-5-8(7-14)9(13(17)18)6-11(10)20-4-2-3-12(15)16/h5-6,14H,2-4,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBBGZZXDFIZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401463 | |

| Record name | 4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355017-64-0 | |

| Record name | 4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid: A Versatile Photolabile Linker

This guide provides a comprehensive technical overview of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, a molecule of significant interest in chemical biology, drug development, and materials science. We will delve into its core functionalities, underpinning scientific principles, and practical applications, offering field-proven insights for researchers and drug development professionals.

Introduction: Unveiling a Molecule of Controlled Release

This compound, often referred to by its synonym 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid or the shorthand "Hydroxyethyl photolinker," is a specialized organic compound primarily utilized as a photolabile linker.[1][2][3] Its unique molecular architecture, featuring an o-nitrobenzyl ether moiety, allows for precise, light-induced cleavage, enabling the controlled release of attached molecules.[1][4][5] This property has made it an invaluable tool in solid-phase synthesis, enabling the traceless release of synthesized compounds under mild conditions.[6][7][8][9] Beyond its primary application, its structural components—a butyric acid tail and a substituted nitrophenol head—hint at potential, yet largely unexplored, biological activities that warrant further investigation.[10]

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a molecule's physicochemical properties is fundamental to its application. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 175281-76-2 | [2] |

| Molecular Formula | C₁₃H₁₇NO₇ | |

| Molecular Weight | 299.28 g/mol | |

| Appearance | Yellow Solid | Guidechem |

| Melting Point | 163-166 °C | [11] |

| Boiling Point | 540.1 °C at 760 mmHg (Predicted) | [11] |

| pKa | 4.54 ± 0.10 (Predicted) | Guidechem |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | |

| Storage | Store below +30°C, protected from light.[12] | Guidechem |

The Core Functionality: A Deep Dive into Photolabile Cleavage

The defining characteristic of this compound is its function as a photolabile linker. This property is conferred by the o-nitrobenzyl group within its structure.

Mechanism of Photocleavage

The photocleavage of o-nitrobenzyl compounds is a well-documented photochemical reaction.[1][4][5] Upon irradiation with UV light, typically in the range of 300-365 nm, the molecule undergoes an intramolecular rearrangement.[1] The process can be broken down into the following key steps:

-

Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.

-

Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon.[1]

-

Formation of an aci-nitro Intermediate: This hydrogen transfer leads to the formation of a transient aci-nitro intermediate.[4]

-

Cyclization and Rearrangement: The aci-nitro intermediate rapidly cyclizes and rearranges.

-

Cleavage: The rearranged intermediate is unstable and cleaves, releasing the linked molecule (in this case, the butanoic acid derivative) and forming an o-nitrosobenzaldehyde byproduct.[1]

The efficiency of this process can be influenced by substituents on the aromatic ring. The methoxy group in the topic compound can enhance the rate of cleavage.[13]

Caption: Photocleavage of an o-nitrobenzyl ether.

Applications in Solid-Phase Synthesis

The primary application of this compound is in solid-phase synthesis (SPS).[6][7][8][9] In SPS, molecules are built step-by-step on a solid support (resin). The linker connects the growing molecule to the resin. The photolabile nature of this linker offers several advantages:

-

Mild Cleavage Conditions: Cleavage is achieved with light, avoiding the need for harsh acidic or basic reagents that could damage sensitive molecules.[8][9]

-

Orthogonality: The photocleavage is orthogonal to many other chemical transformations, allowing for complex synthesis strategies.

-

Traceless Linking: After cleavage, no part of the linker remains on the released molecule.

The carboxylic acid group of the linker can be attached to an amino-functionalized resin, and the hydroxyl group can serve as the attachment point for the molecule to be synthesized.

Caption: Workflow of solid-phase synthesis using a photolabile linker.

Potential Biological Activity: An Area of Emerging Interest

While the primary application of this compound is as a photolabile linker, its chemical structure suggests potential biological activities that are beginning to be explored.[10] It is important to note that direct and extensive biological studies on this specific molecule are limited. The following discussion is based on the activities of structurally related compounds.

Anticancer Potential: The Butyrate Connection

The molecule contains a butyric acid (butanoic acid) moiety. Butyrate is a short-chain fatty acid that has been extensively studied for its anticancer properties, particularly in the context of colorectal cancer.[14][15][16][17] The proposed mechanisms of action for butyrate include:

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a known inhibitor of HDACs, leading to changes in gene expression that can induce apoptosis and inhibit cancer cell proliferation.[14][16]

-

G-protein Coupled Receptor (GPCR) Activation: Butyrate can activate specific GPCRs, such as GPR109a, which can trigger anti-tumor signaling pathways.[14][15]

Given that this compound is a derivative of butyric acid, it is plausible that it could exhibit similar HDAC inhibitory or GPCR-mediated effects. However, the bulky phenoxy group would likely alter its interaction with biological targets, and further research is required to validate this hypothesis.

Anti-inflammatory Properties: The Role of the Phenolic Moiety

The molecule also features a substituted phenolic ring. Phenolic compounds are a large class of molecules known for their antioxidant and anti-inflammatory properties. For example, other complex methoxyphenol derivatives have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) and by modulating signaling pathways such as NF-κB and MAPKs.[18] The presence of the methoxy and nitro groups on the phenyl ring of the topic compound will influence its electronic properties and potential biological interactions. While a direct link has not been established, the phenolic core suggests that anti-inflammatory activity is a plausible area for future investigation.

Experimental Protocols: Synthesis and Handling

Synthesis of this compound

A general synthetic route involves the reaction of a suitably protected precursor with a butanoate derivative. A representative procedure is the hydrolysis of its corresponding ethyl ester.

Protocol: Hydrolysis of Ethyl 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoate

-

Dissolution: Dissolve ethyl 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoate in a mixture of trifluoroacetic acid and water.

-

Heating: Heat the reaction mixture to 80°C and maintain for 18-24 hours.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as ¹H NMR.

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Precipitation and Isolation: A solid precipitate will form. Collect the solid by filtration.

-

Drying: Lyophilize the solid to obtain the final product as a yellow powder.

Note: This is an exemplary protocol and may require optimization based on specific laboratory conditions and starting material purity.

Safety and Handling

This compound is classified as causing skin and eye irritation and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling the compound. It should be handled in a well-ventilated area.[4]

Future Perspectives and Conclusion

This compound is a well-established and valuable tool in the field of chemical synthesis, particularly for applications requiring controlled release of molecules from a solid support. Its utility as a photolabile linker is grounded in the well-understood chemistry of o-nitrobenzyl compounds.

The future of this molecule likely lies in the exploration of its potential biological activities. Rigorous studies are needed to determine if its structural similarity to known anticancer and anti-inflammatory agents translates into tangible therapeutic potential. Furthermore, its application in more advanced areas, such as the development of light-responsive biomaterials and drug delivery systems, holds considerable promise.[19]

References

-

American Chemical Society. (2023, April 20). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

-

Semantic Scholar. Photolabile Linkers for Solid-Phase Synthesis. [Link]

-

ResearchGate. Photolabile Linkers for Solid-Phase Synthesis. [Link]

-

American Chemical Society. (2018, June 4). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. [Link]

-

National Library of Medicine. (2018, July 9). Photolabile Linkers for Solid-Phase Synthesis. PubMed. [Link]

-

National Library of Medicine. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. PubMed. [Link]

-

ResearchGate. (a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of.... [Link]

-

National Library of Medicine. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. PMC. [Link]

-

Penn Engineering. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]

-

American Chemical Society. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. [Link]

-

PubChem. Hydroxyethyl photolinker – A photocleavable linker for the preparation of carboxylic acids. [Link]

-

National Library of Medicine. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. [Link]

-

Spandidos Publications. (2022). Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). [Link]

-

CD BioSciences. 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid. [Link]

-

MDPI. (2021). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. [Link]

-

Frontiers. (2021, March 28). Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy. [Link]

-

National Library of Medicine. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. PMC. [Link]

-

Chemsrc. 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid. [Link]

-

Oncotarget. (2018, June 5). Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases. [Link]

-

National Library of Medicine. (2024, February 14). Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent. PubMed. [Link]

Sources

- 1. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Photolabile Linkers for Solid-Phase Synthesis. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. CAS#:175281-76-2 | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid | Chemsrc [chemsrc.com]

- 12. labsolu.ca [labsolu.ca]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]

- 16. oncotarget.com [oncotarget.com]

- 17. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid: A Core Component in Photorelease Technology

Abstract

This technical guide provides a comprehensive overview of 4-(4-(hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, a key photolabile linker molecule. We will dissect its molecular structure, elucidate the mechanism of its photo-reactivity, and provide detailed, field-proven protocols for its synthesis, characterization, and application. This document is intended for researchers, chemists, and drug development professionals who leverage photocleavable "caging" technology for the spatiotemporal control of chemical and biological processes, particularly in solid-phase synthesis and controlled-release systems.

Introduction: The Power of Spatiotemporal Control with Light

In complex biological and chemical systems, the ability to initiate a process at a precise time and location is a significant experimental advantage. Photolabile protecting groups (PPGs), or "caged compounds," offer this capability by masking the function of a bioactive molecule with a light-sensitive moiety.[1] Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule "on-demand."[2]

The subject of this guide, this compound, is a bifunctional linker molecule designed for this purpose. Its structure is based on the classic and efficient ortho-nitrobenzyl (ONB) photochemistry platform.[3] One end of the molecule, the butanoic acid, provides a handle for covalent attachment to substrates, while the other end, a hydroxymethyl group, serves as the attachment point for the molecule to be "caged." The core ONB group acts as the light-triggered switch. This guide will explore the structural features that enable this powerful functionality.

Molecular Structure and Physicochemical Properties

The formal name, this compound, precisely describes the arrangement of its functional groups, which are critical to its utility.

Structural Elucidation

The molecule consists of a central benzene ring substituted with four key groups that dictate its function:

-

An ortho-Nitrobenzyl Core: The nitro group (NO₂) is positioned ortho to a benzylic carbon (the carbon of the hydroxymethyl group). This specific spatial arrangement is the absolute requirement for the photocleavage mechanism.[3]

-

A Methoxy Group (–OCH₃): Positioned ortho to the ether linkage, this electron-donating group can influence the absorption wavelength and efficiency of the photocleavage reaction.[4]

-

A Phenoxy-Butanoic Acid Sidechain: This provides a flexible spacer arm and a terminal carboxylic acid (–COOH), which is the primary point of attachment to solid supports (e.g., amine-functionalized resins) or other molecules via standard amide bond formation.[5]

-

A Hydroxymethyl Group (–CH₂OH): This group is modified during synthesis to become the attachment point for the molecule to be released. In the context of its common synonym, "Hydroxyethyl photolinker," the ethyl group refers to the benzylic carbon and its attached alcohol.[6]

Caption: Chemical structure and functional components of the photolinker.

Physicochemical Data

The following table summarizes key quantitative data for the molecule, essential for experimental design and characterization.

| Property | Value | Source(s) |

| CAS Number | 175281-76-2 (for hydroxyethyl form) | [6] |

| Molecular Formula | C₁₃H₁₇NO₇ | [6] |

| Molecular Weight | 299.28 g/mol | [6] |

| Appearance | Yellow Solid | N/A |

| Melting Point | 163-166 °C | [6] |

| SMILES | COc1cc(C(C)O)c(cc1OCCCC(O)=O)=O | [6] |

| InChI Key | DUIJUTBRRZCWRD-UHFFFAOYSA-N | [6] |

The Photocleavage Mechanism: An Intramolecular Rearrangement

The utility of this linker is entirely dependent on the photochemical reaction of the ortho-nitrobenzyl group. Upon absorption of UV light (typically in the 340-365 nm range), the molecule undergoes an efficient intramolecular rearrangement, culminating in bond cleavage.[4]

Causality of the Mechanism:

-

Photon Absorption: The nitro group absorbs a photon, promoting it to an excited state.

-

Intramolecular H-Abstraction: In the excited state, the nitro group is sufficiently reactive to abstract a hydrogen atom from the adjacent benzylic carbon (of the hydroxymethyl group). This is a Norrish Type II-like reaction and is only possible due to the ortho geometry.[3]

-

Intermediate Formation: This hydrogen transfer results in the formation of a transient aci-nitro intermediate.

-

Rearrangement and Cleavage: The aci-nitro intermediate rapidly rearranges, leading to the cleavage of the benzylic C-O bond and releasing the payload molecule. The linker itself is converted into a 2-nitrosobenzaldehyde derivative.[7][8]

The efficiency of this process is described by its quantum yield (Φ), which is the ratio of cleaved molecules to absorbed photons. For ONB derivatives, this value is highly dependent on substituents and the nature of the released molecule but is generally high enough for practical applications.[9][10]

Caption: The photochemical cleavage pathway of an ortho-nitrobenzyl linker.

Synthesis and Characterization Protocols

The synthesis and rigorous characterization of the linker are paramount to ensure its performance in subsequent applications.

Representative Synthesis Protocol

This protocol describes a plausible multi-step synthesis starting from commercially available precursors. Note: This is an illustrative procedure. All laboratory work should be conducted with appropriate safety precautions.

Caption: A representative multi-step workflow for the synthesis of the linker.

Detailed Steps:

-

Nitration of Acetovanillone:

-

Dissolve acetovanillone in glacial acetic acid and cool in an ice bath.

-

Add a solution of nitric acid in acetic acid dropwise, maintaining a low temperature.

-

Stir for 2-4 hours, then pour the mixture into ice water to precipitate the product.

-

Filter, wash with cold water until neutral, and dry to yield 4-hydroxy-3-methoxy-5-nitroacetophenone.

-

-

Williamson Ether Synthesis:

-

Combine the product from Step 1, ethyl 4-bromobutanoate, and potassium carbonate in anhydrous DMF.

-

Heat the mixture (e.g., to 80 °C) and stir overnight under an inert atmosphere.

-

Cool, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

-

-

Ketone Reduction:

-

Dissolve the resulting ester in methanol and cool in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise.

-

Stir for 1-2 hours, allowing the reaction to warm to room temperature.

-

Quench carefully with dilute HCl, then neutralize and extract with ethyl acetate.

-

Wash, dry, and concentrate to yield the hydroxyethyl ester.

-

-

Ester Hydrolysis (Saponification):

-

Dissolve the ester from Step 3 in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) and stir at room temperature until TLC or HPLC indicates complete consumption of the starting material.

-

Acidify the mixture with dilute HCl to precipitate the final carboxylic acid product.

-

Filter, wash with cold water, and dry in vacuo to yield the title compound.

-

Analytical Characterization Protocols

Rigorous analytical validation is required to confirm the structure and purity of the synthesized linker.

Protocol 1: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the chemical shift, integration, and splitting patterns of protons.

-

Procedure:

-

Dissolve 5-10 mg of the final product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

-

Expected Data Interpretation: The spectrum should be consistent with published data. Key expected signals are summarized below.[11]

| Proton Environment | Approx. Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.5 - 7.8 | 2 separate singlets | 1H each |

| Benzylic CH (–CH(OH)CH₃) | ~5.5 | Quartet | 1H |

| Methoxy (–OCH₃) | ~4.0 | Singlet | 3H |

| Ether Methylene (–OCH₂–) | ~4.2 | Triplet | 2H |

| Carboxylic Acid (–COOH) | >10 (broad) | Singlet | 1H |

| Alkyl Methylene (–CH₂COOH) | ~2.5 | Triplet | 2H |

| Alkyl Methylene (–OCH₂CH₂–) | ~2.1 | Multiplet | 2H |

| Methyl (–CH(OH)CH₃) | ~1.5 | Doublet | 3H |

Protocol 2: High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the final compound.

-

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Use a C18 reverse-phase column.[12]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Run a gradient elution, for example: 10% B to 90% B over 20 minutes.

-

Monitor the elution profile using a UV detector at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 280 nm or 350 nm).

-

-

Expected Result: A pure sample should show a single major peak. Purity is calculated based on the area percentage of the main peak.[13]

Protocol 3: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Procedure:

-

Prepare a dilute solution of the compound in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

-

Infuse the sample into an ESI mass spectrometer.

-

Acquire spectra in both positive and negative ion modes.

-

-

Expected Result:

-

Negative Mode: The most prominent ion should be the deprotonated molecule [M-H]⁻ at m/z ≈ 298.27. A common fragment is the loss of CO₂ (44 Da).[14]

-

Positive Mode: Adducts such as the protonated molecule [M+H]⁺ (m/z ≈ 300.28) or the sodium adduct [M+Na]⁺ (m/z ≈ 322.26) may be observed.

-

Application Workflow: Solid-Phase Synthesis and Photorelease

A primary application of this linker is to attach molecules to a solid support, enabling multi-step synthesis and purification by simple filtration, with the final product being released gently by light.[5][15]

Caption: Workflow for using the photolinker in solid-phase synthesis.

Protocol 4: Linker Immobilization on Amino-Resin

-

Objective: To covalently attach the photolinker to an amine-functionalized solid support (e.g., Aminomethyl-polystyrene or TentaGel resin).

-

Procedure:

-

Swell the amine-resin (1 eq. of amino groups) in a suitable solvent like DMF or DCM for 1 hour.[16]

-

In a separate vessel, dissolve the photolinker (3 eq.), an activator like HATU (3 eq.), and a non-nucleophilic base like DIPEA (6 eq.) in DMF.

-

Drain the solvent from the swollen resin and add the activated linker solution.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Test for complete reaction using a Kaiser test (or other amine test); a negative result (beads remain colorless) indicates all primary amines have reacted.

-

Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

-

Protocol 5: Payload Attachment and Photorelease

-

Objective: To attach a carboxylic acid-containing molecule (the "payload") to the linker-resin and subsequently release it with light.

-

Procedure:

-

Payload Attachment (Esterification):

-

Swell the linker-resin from Protocol 4 in DCM.

-

In a separate vessel, pre-activate the payload molecule (e.g., an Fmoc-protected amino acid, 5 eq.) with a carbodiimide (e.g., DIC, 5 eq.) and a catalyst (e.g., DMAP, 0.1 eq.).

-

Add the activated payload solution to the resin and agitate for 4-12 hours.

-

Wash the resin thoroughly to remove all excess reagents. At this stage, further synthetic steps, like peptide elongation, can be performed.[15]

-

-

Photocleavage:

-

Suspend the final payload-linker-resin in a UV-transparent solvent (e.g., dioxane, THF, or acetonitrile) in a quartz or borosilicate glass vessel.[17]

-

Irradiate the suspension with a UV lamp (e.g., a mercury lamp with filters or an LED array) with a principal emission wavelength of ~365 nm while gently agitating.

-

Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by HPLC or LC-MS. Cleavage is typically complete within 1-4 hours depending on the setup and scale.

-

Once cleavage is complete, filter the resin and collect the filtrate. The desired product is now in the solution, free from the solid support.

-

-

Conclusion and Future Outlook

This compound is a well-established and highly effective photolabile linker. Its rational design, based on the robust ortho-nitrobenzyl chemistry, provides a reliable tool for researchers requiring precise control over molecular release. The protocols and data presented in this guide serve as a validated starting point for its synthesis, characterization, and implementation in solid-phase synthesis, drug delivery, and the development of caged compounds. As the demand for more sophisticated control over complex systems grows, the application of such smart materials will undoubtedly continue to expand, with future work focusing on shifting activation wavelengths into the visible or near-IR spectrum to improve biological compatibility.

References

-

Photolabile Linkers for Solid-Phase Synthesis. (2018). ACS Combinatorial Science. [Link]

-

Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). ACS Chemical Reviews. [Link]

-

Photolabile Linkers for Solid-Phase Synthesis. (2018). PubMed. [Link]

-

Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). PubMed Central. [Link]

-

Robust Photocleavable Linkers for DNA Synthesis: Enabling Visible Light-Triggered Antisense Oligonucleotide Release in 3D DNA Nanocages. (2024). Biomacromolecules. [Link]

-

A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters. (2025). ResearchGate. [Link]

-

Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (2006). Penn Engineering. [Link]

-

Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2023). PubMed Central. [Link]

-

Photolabile Linkers for Solid-Phase Synthesis. (2018). PubMed. [Link]

-

The photocleavage reaction of o-nitrobenzyl and the reaction of o-nitrosobenzaldehyde and primary amine. (2022). ResearchGate. [Link]

-

Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. (2025). ResearchGate. [Link]

-

Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. (2017). PubMed Central. [Link]

-

Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. (2018). National Institutes of Health. [Link]

-

o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. (2006). Wiley Online Library. [Link]

-

Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. (2005). National Institutes of Health. [Link]

-

Photocleavable PC linker. (N.D.). Bio-Synthesis Inc.. [Link]

-

Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

-

An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. (2020). PubMed. [Link]

Sources

- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photolabile Linkers for Solid-Phase Synthesis [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 17. Photocleavable PC linker [biosyn.com]

An In-Depth Technical Guide to CAS 175281-76-2: A Versatile Photocleavable Linker for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Light for Molecular Control

In the landscape of modern chemical biology and drug development, the ability to exert precise spatiotemporal control over molecular function is paramount. Photocleavable linkers, molecules that can be selectively broken by light, have emerged as indispensable tools for achieving this control. This guide provides a comprehensive technical overview of the chemical properties and applications of CAS 175281-76-2 , a prominent member of the o-nitrobenzyl class of photolabile linkers. Known by several names including 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid and Hydroxyethyl Photolinker , this molecule offers a robust platform for a myriad of applications, from solid-phase synthesis to the controlled release of bioactive agents in cellular systems.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of CAS 175281-76-2 is essential for its effective implementation in experimental design. This bifunctional molecule possesses a carboxylic acid handle for conjugation and a photolabile o-nitrobenzyl ether core.

| Property | Value | References |

| CAS Number | 175281-76-2 | [1][2] |

| Molecular Formula | C₁₃H₁₇NO₇ | [1][2] |

| Molecular Weight | 299.28 g/mol | [1][2] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 163-166 °C | [1] |

| Boiling Point | 540.1±50.0 °C (Predicted) | [1] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. | [1] |

| pKa | 4.54±0.10 (Predicted) | [1] |

The Engine of Control: The Photocleavage Mechanism

The utility of CAS 175281-76-2 as a molecular switch lies in its o-nitrobenzyl core. Upon irradiation with ultraviolet (UV) light, typically in the range of 350-365 nm, the linker undergoes a well-characterized intramolecular rearrangement, often described as a Norrish Type II-like reaction.[1] This process leads to the cleavage of the benzylic ether bond, releasing the tethered molecule of interest and a 2-nitrosobenzaldehyde byproduct.

The key steps of this mechanism are as follows:

-

Photoexcitation: Absorption of a UV photon excites the nitro group.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

-

Rearrangement and Cleavage: A series of electronic and atomic rearrangements culminate in the scission of the C-O bond, liberating the payload.

This light-induced cleavage is highly efficient and occurs under mild, neutral conditions, making it orthogonal to many standard chemical transformations and compatible with sensitive biological systems.

Figure 2: Photo-activation of a caged cell-penetrating peptide using CAS 175281-76-2.

Step-by-Step Protocol: Synthesis of a Photocleavable Peptide

The synthesis of such a photo-caged peptide is a multi-step process that leverages solid-phase peptide synthesis (SPPS) techniques. The following is a generalized protocol based on the principles described in the literature. [1][3]

-

Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin, for the synthesis of a C-terminally amidated peptide.

-

Attachment of the Photolinker: The carboxylic acid group of CAS 175281-76-2 is activated and coupled to the resin's amino groups.

-

Peptide Elongation: The desired peptide sequences (in this case, the R7 and E7 domains) are synthesized on either side of the photolinker using standard Fmoc-based SPPS protocols. [4]This involves sequential steps of Fmoc deprotection and amino acid coupling.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired photo-caged product.

Experimental Validation of Photocleavage

The kinetics of the photocleavage can be monitored using UV-Vis spectroscopy. As the o-nitrobenzyl group is cleaved, a characteristic absorbance increase around 390 nm is observed, corresponding to the formation of the nitrosobenzaldehyde byproduct. [1]This allows for the real-time tracking of the uncaging process. In the aforementioned study, the photo-triggered reaction was shown to be completed within 10 minutes of irradiation with 365 nm light. [1]

Broader Applications in Research and Drug Development

The versatility of CAS 175281-76-2 extends beyond the example provided. Its bifunctional nature makes it a valuable tool in a variety of contexts:

-

Solid-Phase Synthesis: It can be used as a linker to attach molecules to a solid support, with the final product being released under mild, light-induced conditions. This is particularly useful for the synthesis of sensitive or complex molecules that may be damaged by harsh acid cleavage. [4]* Drug Delivery: The photolinker can be incorporated into drug delivery systems, such as nanoparticles or hydrogels, to enable the on-demand release of therapeutic agents at a specific site and time. [5][6]This approach can enhance the efficacy of treatments while minimizing off-target effects.

-

Biochemical Research: By "caging" bioactive molecules like enzymes, signaling molecules, or nucleic acids, researchers can study their function with high temporal and spatial resolution within living cells or complex biological systems. [2]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling CAS 175281-76-2. It is a solid that can cause skin and eye irritation. [7]Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

CAS 175281-76-2, the Hydroxyethyl Photolinker, is a powerful and versatile tool for researchers at the interface of chemistry, biology, and medicine. Its well-defined chemical properties and reliable photocleavage mechanism provide a robust platform for controlling molecular function with light. From the synthesis of complex molecules to the sophisticated manipulation of cellular processes, this photolabile linker offers a gateway to innovative experimental designs and the development of next-generation therapeutic strategies. As research continues to push the boundaries of molecular control, the applications for this and similar photo-responsive molecules will undoubtedly continue to expand.

References

-

Activatable cell–biomaterial interfacing with photo-caged peptides. (2018). National Center for Biotechnology Information. [Link]

-

Linkers & crosslinkers. (n.d.). CD Biosynsis. [Link]

-

4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid. (n.d.). CD BioSciences. [Link]

-

Hydroxyethyl photolinker CAS 175281-76-2 | 851049. (n.d.). Merck Millipore. [Link]

-

Butanoic acid, 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]-. (n.d.). Angene Chemical. [Link]

-

4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid. (n.d.). Chemsrc. [Link]

-

PHOTOACTIVATED COMPOUNDS FOR PEPTIDE SYNTHESIS AND BIOCONJUGATION. (2013, August 14). Sumit Biosciences. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

Sources

- 1. Activatable cell–biomaterial interfacing with photo-caged peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biosynsis.com [biosynsis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Navigating Precision Control in Chemical Biology: A Technical Guide to the Mechanism and Application of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, commonly identified in research and commercial settings as "Hydroxyethyl Photolinker," is a specialized chemical tool rather than a therapeutic agent with a direct pharmacological mechanism of action on biological pathways. This guide provides an in-depth exploration of its core function as a photolabile linker. We will dissect the underlying chemical principles of its light-induced cleavage, detail its applications in advanced chemical and biological research, and provide robust protocols for its effective utilization. The primary utility of this molecule lies in its capacity to tether other molecules to a substrate, such as a resin or a surface, and subsequently release them with high spatiotemporal control upon exposure to ultraviolet light. This functionality is pivotal in fields ranging from peptide synthesis to the development of sophisticated drug delivery systems and microarray technologies.

Introduction: The Concept of Photolabile Linkers in Modern Research

In the landscape of drug discovery, proteomics, and materials science, the ability to control molecular interactions with precision is paramount. Photolabile linkers, or photocleavable linkers, are a class of molecules engineered to break apart at a specific chemical bond when irradiated with light of a particular wavelength. This unique property allows for the "caging" of a molecule, rendering it inactive or immobilized, until its release is triggered by a light source.

4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid is a prominent member of the o-nitrobenzyl linker family, a well-established class of photolabile linkers. Its structure is optimized for stability under a range of chemical conditions while offering efficient cleavage upon UV irradiation. This guide will focus on the established mechanism and application of the more commonly cited variant, 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, as the primary literature on the "hydroxymethyl" variant is scarce. The principles and applications discussed are broadly applicable to this class of molecules.

Core Mechanism of Action: The Chemistry of Photocleavage

The functionality of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is rooted in the principles of o-nitrobenzyl photochemistry. The molecule's core structure contains a nitroaromatic ring system that, upon absorption of UV light, undergoes an intramolecular redox reaction, leading to the cleavage of the benzylic C-O bond.

The o-Nitrobenzyl Rearrangement

The photocleavage mechanism can be described in a series of steps:

-

Photoexcitation: Upon irradiation with UV light (typically in the range of 350-365 nm), the nitro group of the o-nitrophenoxy moiety absorbs a photon, promoting it to an excited state.

-

Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the adjacent benzylic position (the carbon of the 1-hydroxyethyl group). This forms a transient aci-nitro intermediate.

-

Rearrangement and Cleavage: The aci-nitro intermediate rapidly rearranges, leading to the cleavage of the C-O bond that links the photolabile group to the butanoic acid spacer. This step releases the tethered molecule and results in the formation of a nitroso-ketone byproduct.

This process is highly efficient and specific, occurring only in the presence of an appropriate light source, which provides a high degree of external control over molecular release.

Diagram of the Photocleavage Mechanism

Caption: The photocleavage pathway of an o-nitrobenzyl-based linker.

Applications in Research and Development

The precise control afforded by this photolabile linker makes it a valuable tool in a variety of scientific disciplines.

Solid-Phase Synthesis

| Parameter | Photocleavage | Traditional Cleavage (e.g., TFA) |

| Reagents | UV Light (e.g., 365 nm) | Strong Acids (e.g., Trifluoroacetic Acid) |

| Byproducts | Typically inert organic molecules | Acidic waste |

| Orthogonality | High; compatible with most protecting groups | Lower; can cleave acid-labile groups |

| Suitability | Sensitive or complex molecules | Robust molecules |

Photocaged Compounds and Drug Delivery

The principle of photocleavage can be extended to create "caged" bioactive molecules. A therapeutic agent can be covalently attached to the photolabile linker, rendering it inactive. This "caged" compound can then be introduced into a biological system. Upon irradiation of a specific area (e.g., a tumor), the drug is released in its active form only at the target site, minimizing systemic toxicity. While this specific molecule is primarily used as a linker for synthesis, the underlying chemistry is foundational to the development of photo-activated drug delivery systems.

Spatially Controlled Surface Chemistry

By immobilizing this photolinker on a surface, it is possible to create spatially defined patterns of other molecules. For instance, a surface can be coated with the linker, and then a biomolecule (e.g., a peptide or DNA) is attached. By using a mask to selectively expose certain areas to UV light, the biomolecule can be released from those areas, creating a micropatterned surface. This has applications in the fabrication of biosensors and cell culture platforms.

Experimental Protocols

The following are generalized protocols for the use of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid in a common application: solid-phase synthesis.

Protocol: Immobilization on an Amine-Functionalized Resin

-

Resin Preparation: Swell aminomethylated polystyrene resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation of the Linker: Dissolve 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid in DMF. Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA) to activate the carboxylic acid group.

-

Coupling to Resin: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours to ensure complete coupling.

-

Washing: Wash the resin extensively with DMF, DCM, and methanol to remove any unreacted reagents.

-

Capping (Optional): To block any unreacted amine sites on the resin, treat with a solution of acetic anhydride and DIPEA in DMF.

Workflow for Resin Functionalization

Caption: Immobilization of the photolinker onto a solid support.

Protocol: Photocleavage and Release of Product

-

Sample Preparation: After completion of the synthesis on the resin-bound linker, wash the resin and dry it under vacuum.

-

Solvent Suspension: Suspend the resin in a UV-transparent solvent (e.g., methanol, dioxane, or a mixture containing a buffer if pH is critical).

-

Irradiation: Place the suspension in a suitable UV-transparent vessel. Irradiate with a UV lamp (e.g., a mercury lamp with a filter for 365 nm) while gently agitating. The duration of irradiation will depend on the concentration, quantum yield of the linker, and the intensity of the light source (typically 1-3 hours).

-

Product Isolation: Filter the resin from the solution. The filtrate now contains the cleaved product.

-

Analysis and Purification: Evaporate the solvent from the filtrate. The crude product can then be analyzed (e.g., by HPLC, MS) and purified as required.

Conclusion

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is a sophisticated chemical tool whose mechanism of action is based on a light-induced chemical transformation rather than a pharmacological interaction with biological systems. Its utility as a photolabile linker provides researchers with a high degree of control over the immobilization and release of molecules, enabling advancements in automated synthesis, controlled drug delivery, and surface patterning. A thorough understanding of its photocleavage mechanism is essential for its effective application and for the design of next-generation photoresponsive materials and therapeutic systems. While there are mentions of its potential in pharmaceutical research for anti-inflammatory and anticancer properties, the current body of scientific literature primarily supports its role as a high-precision chemical linker.[3]

References

-

MDPI. (2021). Effect of Binding Linkers on the Efficiency and Metabolite Profile of Biomimetic Reactions Catalyzed by Immobilized Metalloporphyrin. Retrieved from [Link]

-

PubChem. (n.d.). Hydroxyethyl photolinker. Retrieved from [Link]

-

ResearchGate. (n.d.). Schema of a photochemical reaction during photodynamic therapy. Retrieved from [Link]

-

MDPI. (2021). Water-Soluble Truncated Fatty Acid–Porphyrin Conjugates Provide Photo-Sensitizer Activity for Photodynamic Therapy in Malignant Mesothelioma. Retrieved from [Link]

-

MDPI. (2022). The Beneficial Effects of a N-(1-Carbamoyl-2-phenyl-ethyl) Butyramide on Human Keratinocytes. Retrieved from [Link]

-

MDPI. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Introduction

4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is a complex organic molecule with potential applications in pharmaceutical development and as a photolabile linker in solid-phase synthesis.[1][2][3] Its utility in these fields is intrinsically linked to its solubility profile in various aqueous and organic media. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering researchers, scientists, and drug development professionals a robust framework for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₇ | [1][2] |

| Molecular Weight | 299.28 g/mol | [1][2] |

| Appearance | Yellow Solid | [1][3] |

| Melting Point | 163-166 °C | [4][5] |

| Predicted pKa | 4.54 ± 0.10 | [1] |

| Topological Polar Surface Area | 122 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 7 | [1] |

The presence of a carboxylic acid moiety, a hydroxyl group, a nitro group, and an ether linkage contributes to a significant topological polar surface area. The butanoic acid side chain introduces a degree of lipophilicity. The carboxylic acid group, with a predicted pKa of 4.54, is the primary determinant of its pH-dependent aqueous solubility.[1]

Factors Influencing Solubility

The solubility of this compound is governed by several key factors:

-

pH: As a weak acid, its solubility in aqueous solutions is highly dependent on the pH.[6][7] At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. Conversely, at a pH above its pKa, it will be deprotonated to its more soluble carboxylate salt form.[6][7]

-

Solvent Polarity: The principle of "like dissolves like" is paramount.[8] The molecule possesses both polar functional groups (carboxylic acid, hydroxyl, nitro) and non-polar regions (aromatic ring, alkyl chain). Therefore, its solubility in organic solvents will vary based on the solvent's polarity.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic. The extent of this effect can be quantified using the van't Hoff equation.[8]

-

Crystalline Structure: The stability of the crystal lattice will influence the energy required to break it apart, thus affecting solubility.

Experimental Determination of Solubility

A systematic approach is required to accurately determine the solubility of this compound. The following protocols are designed to provide reliable and reproducible data.

Aqueous Solubility Determination (pH-Dependent)

The shake-flask method is a well-established technique for determining thermodynamic solubility.

Protocol:

-

Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

-

Sample Preparation: Add an excess amount of the solid compound to separate vials containing each buffer solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: By measuring solubility across a range of pH values, we can experimentally verify the pKa and understand the compound's dissolution behavior in different physiological environments, which is critical for drug development.[9]

Caption: Workflow for pH-dependent aqueous solubility determination.

Organic Solvent Solubility Determination

This protocol aims to assess the solubility in a range of common organic solvents with varying polarities.

Protocol:

-

Solvent Selection: Choose a diverse set of solvents (e.g., methanol, ethanol, acetone, chloroform, and ethyl acetate).[10]

-

Sample Preparation: Add an excess amount of the solid compound to vials containing each solvent.

-

Equilibration: Follow the same equilibration procedure as for aqueous solubility determination.

-

Phase Separation: Centrifuge to separate the undissolved solid.

-

Quantification: Analyze the supernatant using an appropriate analytical method (e.g., HPLC-UV or gravimetric analysis after solvent evaporation).

Causality: Understanding the solubility in organic solvents is crucial for designing synthetic routes, purification strategies (e.g., crystallization), and formulation development.[11][12]

Predicted Solubility Profile

Based on the compound's structure and physicochemical properties, the following solubility profile is anticipated:

-

Aqueous Solubility: Low solubility is expected at acidic pH (pH < 3). As the pH increases and surpasses the pKa of 4.54, a significant increase in solubility is predicted due to the formation of the highly soluble carboxylate anion.

-

Organic Solvent Solubility: Moderate to good solubility is expected in polar protic solvents like methanol and ethanol due to hydrogen bonding interactions. Good solubility is also anticipated in polar aprotic solvents like acetone. Solubility in non-polar solvents is likely to be limited.

Caption: Factors influencing the solubility of the target compound.

Conclusion

The solubility of this compound is a critical parameter that dictates its applicability in various scientific domains. This guide has outlined the key theoretical considerations and provided robust experimental protocols for its comprehensive solubility characterization. By systematically evaluating its solubility as a function of pH and in a range of organic solvents, researchers can acquire the necessary data to advance its development and application.

References

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

St. John, M. K., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

-

Verheyen, G., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

University of Colorado Boulder. (n.d.). Carboxylic Acid Unknowns and Titration. Department of Chemistry. [Link]

-

SlideShare. (2021). PH and Solvent Effect on Drug Solubility. [Link]

-

Yartsev, A. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. [Link]

-

Khan, S., et al. (2017). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Journal of Visualized Experiments. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Signature Lab Series. [Link]

-

Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]

-

Angene. (n.d.). 2-(4-Nitrophenyl)butyric acid. [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Babylon. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

YouTube. (2021). Solubility of Carboxylic Acids N5. [Link]

-

Chem-Impex. (n.d.). 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid. [Link]

-

Chemsrc. (n.d.). 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. biosynth.com [biosynth.com]

- 3. 4-[4-(1-Hydroxyethyl)-2-Methoxy-5-nitrophenoxy]butanoic Acid | 175281-76-2 [chemicalbook.com]

- 4. 4- 4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy butyric acid = 98.0 HPLC 175281-76-2 [sigmaaldrich.com]

- 5. CAS#:175281-76-2 | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid | Chemsrc [chemsrc.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 10. 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 11. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 12. d-nb.info [d-nb.info]

4-(4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy)butanoic acid molecular weight

An In-depth Technical Guide to 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid: A Core Component in Photolabile Linker Technology

Abstract

This technical guide provides a comprehensive overview of 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid (CAS No. 175281-76-2), a critical photolabile linker molecule utilized in advanced chemical and biological research. The structural motif of this compound, centered on an ortho-nitrobenzyl group, enables the light-induced cleavage of conjugated molecules, offering precise spatiotemporal control over substrate release. This document details the compound's fundamental physicochemical properties, explores the mechanism of photocleavage, provides validated experimental protocols for its application, and discusses its significance in fields such as drug delivery, proteomics, and solid-phase synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage photocleavage technology in their work.

Introduction: The Need for Spatiotemporal Control in Molecular Release

The ability to control the release of active molecules at a specific time and location is a paramount challenge in fields ranging from targeted drug delivery to materials science.[1][2] Traditional release mechanisms often rely on environmental factors like pH, temperature, or enzymatic activity, which can lack precision. Light-responsive or "photocleavable" linkers have emerged as a powerful solution, offering an external, non-invasive trigger for molecular release with exceptional accuracy.[1][3]

The subject of this guide, 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid, belongs to the well-established ortho-nitrobenzyl (ONB) class of photosensitive molecules.[1][2] Its unique structure incorporates:

-

An o-nitrobenzyl core , the photo-responsive engine of the molecule.

-

A butanoic acid terminus , providing a carboxylic acid handle for conjugation to amines or other nucleophiles.

-

A secondary hydroxyl group (on the ethyl substituent), offering an additional site for modification or influencing solubility.

This combination makes it a versatile tool for tethering and subsequently releasing a wide array of molecular cargo, from small-molecule drugs to large biomolecules.[4][5]

Physicochemical Properties and Characterization

Accurate characterization of the linker is the foundation of its reliable application. The key properties of 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid, often referred to as the "Hydroxyethyl Photolinker," are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇NO₇ | [5][6][7] |

| Molecular Weight | 299.28 g/mol | [6][7][8][9] |

| CAS Number | 175281-76-2 | [4][6][7] |

| Appearance | White to yellow solid/powder | [4][8] |

| Purity | ≥97-98% (by HPLC) | [6][8][10] |

| Predicted pKa | 4.54 ± 0.10 | [5] |

| Storage Conditions | Store at 0 - 8 °C, protect from light | [7][8] |

The Mechanism of Photocleavage

The functionality of the linker is rooted in a well-understood photochemical rearrangement. The process is initiated by the absorption of UV light, typically in the range of 300-365 nm.

-

Photoexcitation: Upon irradiation, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This forms a transient aci-nitro intermediate.[1]

-

Rearrangement: The unstable intermediate undergoes rapid rearrangement. A subsequent nucleophilic addition and further transformations result in the cleavage of the bond connecting the linker to its conjugated cargo.[1]

-

Product Formation: This cleavage event liberates the cargo molecule (e.g., a carboxylic acid) and converts the linker into a 2-nitrosobenzaldehyde derivative.[11]

This mechanism is highly efficient and proceeds under mild, physiological conditions, making it ideal for biological applications where cell viability is critical.[12]

Below is a diagram illustrating the generalized workflow for using a photolabile linker to conjugate and subsequently release a target molecule.

Caption: Generalized workflow for cargo release using a photolabile linker.

Experimental Protocol: Conjugation and Photo-Release

This section provides a representative, step-by-step methodology for conjugating the linker to a primary amine-containing molecule (e.g., a peptide or protein) and subsequently inducing its release.

Part A: Activation of the Linker's Carboxylic Acid

Rationale: The carboxylic acid on the butanoic acid chain must be activated to efficiently react with primary amines. A common method is the formation of an N-Hydroxysuccinimide (NHS) ester.

-

Reagent Preparation: Dissolve 1 equivalent of 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid in anhydrous Dimethylformamide (DMF).

-

Activator Addition: Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) and 1.1 equivalents of a carbodiimide coupling agent (e.g., DCC or EDC) to the solution.

-

Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed. The resulting product is the activated Linker-NHS ester.

Part B: Conjugation to an Amine-Containing Molecule

Rationale: The activated Linker-NHS ester will now readily react with primary amines on the target molecule to form a stable amide bond.

-

pH Adjustment: Dissolve the target molecule (e.g., peptide) in a suitable buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.5-8.5. The slightly basic pH ensures the primary amine is deprotonated and nucleophilic.

-

Conjugation Reaction: Add the activated Linker-NHS ester solution (from Part A) dropwise to the target molecule solution. A typical molar ratio is 5-10 equivalents of the linker to 1 equivalent of the target molecule.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring.

-

Purification: Remove unreacted linker and byproducts via size-exclusion chromatography, dialysis, or reverse-phase HPLC to yield the purified conjugate.

Part C: Photochemical Release of Cargo

Rationale: Irradiation with UV light at the appropriate wavelength will cleave the linker and release the target molecule in its original, unmodified form.

-

Sample Preparation: Prepare the purified conjugate in a UV-transparent buffer or solvent in a quartz cuvette or microplate.

-

Irradiation: Expose the sample to a UV light source. A common and effective source is a collimated LED lamp with a peak wavelength of ~365 nm. The duration and intensity of exposure will depend on the quantum yield of the linker and the concentration of the conjugate and may require optimization.

-

Analysis of Release: Confirm the cleavage and release of the target molecule using analytical techniques such as HPLC, mass spectrometry (MS), or functional assays specific to the released cargo.

Applications and Future Directions

The utility of this photocleavable linker is extensive, with applications in diverse research areas.

-

Targeted Drug Delivery: Payloads can be conjugated to targeting moieties (e.g., antibodies) via the linker. Upon reaching the target tissue, localized irradiation can release the drug, minimizing systemic toxicity.[1][11]

-

Solid-Phase Synthesis: Molecules can be tethered to a solid support using the linker, allowing for multi-step synthesis. Final cleavage from the resin is achieved cleanly with light, avoiding harsh chemical reagents.[4][12]

-

"Caged" Compounds: Bioactive molecules can be temporarily inactivated ("caged") by conjugation to the linker. Their activity can be restored on-demand with light, enabling precise study of cellular signaling pathways.[13]

Future research will likely focus on developing similar linkers that are sensitive to longer wavelengths of light (e.g., near-infrared), which offer deeper tissue penetration and reduced phototoxicity for in vivo applications.[1]

Conclusion

4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid is a robust and versatile photolabile linker that provides researchers with an invaluable tool for achieving spatiotemporal control over molecular release. Its well-defined physicochemical properties, reliable cleavage mechanism, and straightforward conjugation chemistry have established it as a staple reagent in modern chemical biology and drug development. By understanding the principles and protocols outlined in this guide, scientists can effectively integrate this technology to advance their research objectives.

References

-

Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. (n.d.). National Institutes of Health. [Link]

-

Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. (2020-10-01). PubMed. [Link]

-

4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic Acid. (2025-08-21). Chemsrc. [Link]

-

Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. (n.d.). National Institutes of Health. [Link]

-

Photolabile Linkers for Solid-Phase Synthesis. (2018-06-04). ACS Combinatorial Science. [Link]

-

Using o-nitrobenzyls as photocleavable linker to prepare... (n.d.). ResearchGate. [Link]

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024-07-25). MDPI. [Link]

-

Nitrophenyl-engaged photocleavage of an amphiphilic copolymer for spatiotemporally controlled drug release. (n.d.). ResearchGate. [Link]

-

4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid. (n.d.). CD BioSciences. [Link]

Sources

- 1. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-[4-(1-Hydroxyethyl)-2-Methoxy-5-nitrophenoxy]butanoic Acid | 175281-76-2 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. biosynth.com [biosynth.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid - CD BioSciences [celluars.com]

- 10. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Imperative for Spatiotemporal Control

An In-Depth Technical Guide to the Hydroxyethyl Photolinker: Design, Mechanism, and Application

In the intricate landscapes of chemical biology and drug development, the ability to control molecular interactions with precision is paramount. Traditional methods often lack the ability to dictate when and where a specific chemical event occurs. This limitation has driven the development of stimuli-responsive tools, among which photocleavable linkers stand out for their exceptional spatiotemporal control. By using light as a trigger, researchers can initiate molecular release or activation with non-invasive, externally applied precision, opening up new frontiers in fields from proteomics to targeted drug delivery.[1]

At the forefront of this technology is the ortho-nitrobenzyl (oNB) group, a robust and versatile photolabile scaffold.[2] This guide delves into the discovery and technical intricacies of a key second-generation oNB derivative: the Hydroxyethyl Photolinker. We will explore the chemical rationale behind its design, its mechanism of action, and provide field-proven protocols for its application, offering researchers a comprehensive resource for leveraging this powerful tool.

The Foundation: Understanding the ortho-Nitrobenzyl Scaffold

The utility of any photocleavable linker is rooted in its underlying photochemical mechanism. The parent o-nitrobenzyl group undergoes a well-defined intramolecular rearrangement upon UV irradiation (typically ~365 nm).[2]

-

Photoexcitation: The process begins with the absorption of a photon, promoting the ortho-nitro group to an excited state.

-

Intramolecular Hydrogen Abstraction: In this excited state, the nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming an aci-nitro intermediate. This hydrogen abstraction is often the rate-limiting step in the cleavage process.[3]

-

Cyclization and Rearrangement: The aci-nitro intermediate rapidly rearranges to form a cyclic benzisoxazoline derivative.

-

Cleavage: This unstable intermediate fragments, releasing the caged molecule (e.g., a carboxylic acid) and generating an o-nitrosobenzaldehyde byproduct.[2]

While effective, the first-generation oNB linkers had limitations, including modest cleavage kinetics and the formation of a reactive nitrosobenzaldehyde byproduct, which can have undesirable side reactions. These challenges created a clear need for rationally designed derivatives with improved performance.

The Innovation: Rationale and Discovery of the Hydroxyethyl Photolinker

The "Hydroxyethyl Photolinker," chemically known as 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid, represents a significant advancement in photolinker technology.[4][5] Its structure was not an accident but a product of systematic investigation into the structure-property relationships governing oNB photolysis.[3][6][7]

The key innovations lie in two specific substitutions on the oNB core:

-

Methoxy Group: The incorporation of electron-donating alkoxy groups, such as the methoxy group on the aromatic ring, serves to increase the molar absorptivity of the chromophore at longer, less biologically damaging wavelengths (e.g., 365 nm). This enhancement increases the efficiency of light absorption and accelerates the rate of cleavage.[7][8]

-